

An In-depth Technical Guide to Rauvoverline C: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rauvoverline C*

Cat. No.: *B14763196*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoverline C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of *Rauvolfia verticillata*. As a member of the extensive family of *Rauvolfia* alkaloids, it has garnered interest for its potential cytotoxic activities against various human tumor cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Rauvoverline C**, alongside detailed experimental protocols relevant to its isolation and biological evaluation.

Physicochemical Properties

The structural elucidation of **Rauvoverline C** was first reported by Gao et al. in 2015. While some physical properties have not been extensively publicly documented, the core chemical and structural data are summarized below.

Property	Value
Molecular Formula	C ₂₀ H ₂₃ N ₃ O
Molecular Weight	321.424 g/mol
CAS Number	2055073-74-8
Appearance	Not explicitly reported (typically a solid)
Melting Point	Not publicly available
Boiling Point	Not publicly available
Solubility	Not publicly available
Optical Rotation	Not publicly available

Note: Some physical data for **Rauvovertine C** are not available in the public domain. Researchers are advised to consult the primary literature for more detailed information.

Spectroscopic Data

The structure of **Rauvovertine C** was established through comprehensive spectroscopic analysis. While the raw spectral data is found in the primary publication, a summary of the key techniques used is provided below.

- ¹H NMR Spectroscopy: Used to determine the number and types of protons and their connectivity in the molecule.
- ¹³C NMR Spectroscopy: Employed to identify the number of unique carbon atoms and their chemical environments within the molecular structure.
- Mass Spectrometry (MS): Utilized to determine the precise molecular weight and elemental composition of the compound.

Experimental Protocols

Isolation of Rauvovertine C from Rauvolfia verticillata

The following is a generalized protocol based on standard methods for isolating alkaloids from plant materials, as would have been applied for **Rauvovertine C**. The specific details are proprietary to the original researchers' work.

- Extraction:
 - Air-dried and powdered stems of *Rauvolfia verticillata* are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period.
 - The extraction process is repeated multiple times to ensure exhaustive recovery of the alkaloids.
 - The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the basic alkaloids, rendering them water-soluble.
 - The acidic solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.
 - The aqueous layer is subsequently basified (e.g., with NH_4OH) to a pH of approximately 9-10, deprotonating the alkaloids and making them soluble in organic solvents.
 - The basified solution is then extracted multiple times with a chlorinated solvent such as dichloromethane or chloroform.
- Chromatographic Purification:
 - The combined organic extracts containing the alkaloid fraction are dried over anhydrous sodium sulfate and concentrated.
 - The resulting residue is subjected to a series of chromatographic techniques for purification. This typically involves:

- Silica Gel Column Chromatography: The crude alkaloid mixture is separated into fractions using a gradient of solvents with increasing polarity.
- Sephadex LH-20 Chromatography: Further purification of the fractions is often carried out to separate compounds based on their size and polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield highly pure **Rauvoverfine C** is achieved using a suitable column and mobile phase.

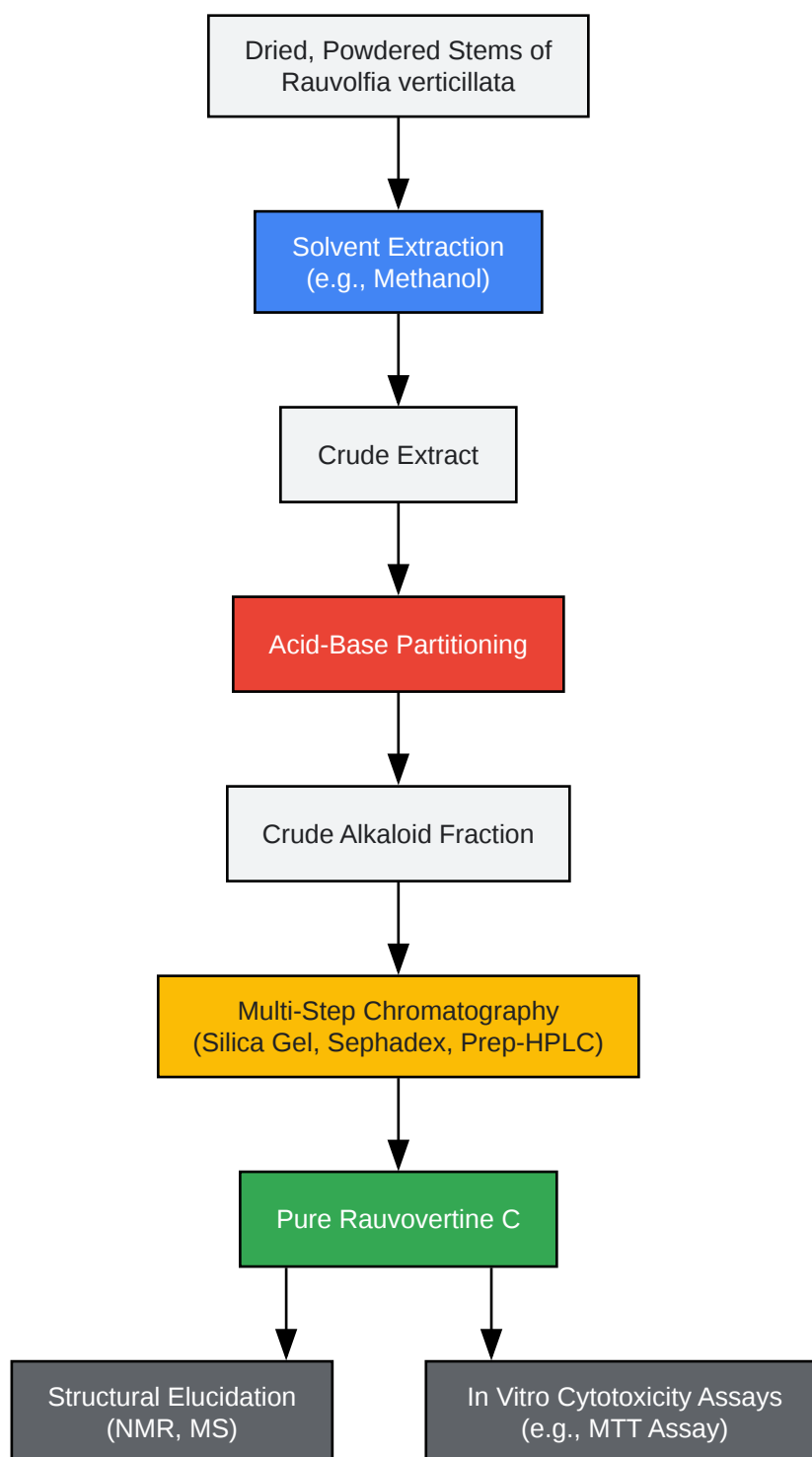
In Vitro Cytotoxicity Assay (MTT Assay)

Rauvoverfine C has been shown to exhibit cytotoxicity against a panel of human tumor cell lines. A standard protocol to determine the half-maximal inhibitory concentration (IC_{50}) is the MTT assay.

- Cell Culture:
 - Human tumor cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding:
 - Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
- Compound Treatment:
 - A stock solution of **Rauvoverfine C** is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.
 - The old medium is removed from the wells, and the cells are treated with the different concentrations of **Rauvoverfine C**. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest compound dose.
- MTT Assay:

- After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- Data Analysis:
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
 - The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
 - The percentage of cell viability is calculated relative to the control, and the IC_{50} value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and characterization of **Rauvoverfine C**.

Conclusion

Rauvovertine C represents an intriguing natural product with demonstrated cytotoxic potential. This guide provides a foundational understanding of its chemical and physical properties for researchers in natural product chemistry and oncology drug discovery. Further investigation into its mechanism of action and potential for synthetic production is warranted to fully explore its therapeutic possibilities.

- To cite this document: BenchChem. [An In-depth Technical Guide to Rauvovertine C: Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14763196#physical-and-chemical-properties-of-rauvovertine-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com